molecular formula C7H7N3OS B2520008 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 41914-67-4

2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2520008
CAS No.: 41914-67-4
M. Wt: 181.21
InChI Key: CCPIYFUPVOFKMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method involving [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the preparation of various substituted derivatives of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets and pathways. The compound can inhibit the formation of biofilms by disrupting the adhesion of bacterial cells to surfaces . It also exhibits enzyme inhibition properties, which can interfere with key metabolic pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
  • 2-Ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
  • 2,5,7-Trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ylium perchlorate

Uniqueness

2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 2 and 7 enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

2,7-dimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-4-3-6(11)10-7(8-4)12-5(2)9-10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPIYFUPVOFKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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